molecular formula C24H27NO6S B491641 Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518317-68-5

Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491641
CAS No.: 518317-68-5
M. Wt: 457.5g/mol
InChI Key: AGBJJTVSGAKUIS-UHFFFAOYSA-N
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Description

Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a mesitylsulfonyl group, a butyryl moiety, and a methyl ester. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and enzyme inhibitory properties . This compound’s structural complexity arises from its sulfonamide and acyl substituents, which influence its physicochemical and biological behavior.

Properties

IUPAC Name

methyl 5-[butanoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-7-8-21(26)25(32(28,29)23-15(3)11-14(2)12-16(23)4)18-9-10-20-19(13-18)22(17(5)31-20)24(27)30-6/h9-13H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBJJTVSGAKUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The mesitylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the butyryl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Core Benzofuran Scaffold

All analogs share the 2-methyl-1-benzofuran-3-carboxylate core. Variations occur in the substituents at the 5-position (sulfonamide and acyl groups) and the ester group (methyl, ethyl, butyl, or 2-methoxyethyl).

Substituent Analysis

Compound Name Ester Group Sulfonyl Group Acyl Group Molecular Formula Molecular Weight Reference ID
Target Compound Methyl Mesityl (2,4,6-trimethylphenyl) Butyryl C23H25NO7S* ~459.5* N/A
2-Methoxyethyl 5-[(Mesitylsulfonyl)Amino]-2-Methyl-1-Benzofuran-3-Carboxylate 2-Methoxyethyl Mesityl None C22H25NO6S 431.50
Ethyl 5-{Butyryl[(4-Methoxyphenyl)Sulfonyl]Amino}-2-Methyl-1-Benzofuran-3-Carboxylate Ethyl 4-Methoxyphenyl Butyryl C23H25NO7S 459.51
Methyl 5-[Isonicotinoyl(Phenylsulfonyl)Amino]-2-Methyl-1-Benzofuran-3-Carboxylate Methyl Phenyl Isonicotinoyl C23H18N2O6S 450.50
Butyl 5-{[(4-Fluoro-2-Methylphenyl)Sulfonyl]Amino}-2-Methyl-1-Benzofuran-3-Carboxylate Butyl 4-Fluoro-2-methylphenyl None C21H22FNO5S 419.47

*Estimated based on analogs.

Key Observations :

  • Sulfonyl Group : The mesityl group in the target compound and introduces steric bulk and electron-donating methyl groups, which may enhance metabolic stability compared to smaller sulfonyl groups (e.g., phenyl in ).
  • Acyl Group: The butyryl group in the target compound and adds lipophilicity, whereas isonicotinoyl () introduces a heteroaromatic ring capable of hydrogen bonding.

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP is expected to be higher than (due to butyryl) but lower than (ethyl ester vs. methyl ester).
  • Solubility : Methyl esters generally exhibit better aqueous solubility than bulkier esters like butyl ().
  • Stability : The mesitylsulfonyl group may confer resistance to enzymatic degradation compared to 4-methoxyphenyl () or phenyl () sulfonyl groups.

Enzyme Inhibition Potential

  • Compounds with sulfonamide and acyl groups, such as the target compound, may inhibit cholinesterases (e.g., acetylcholinesterase or butyrylcholinesterase) based on structural parallels to phenylisoindoline-1,3-diones .
  • The butyryl group in the target compound could enhance selectivity for butyrylcholinesterase, similar to compound 4 in .

Antimicrobial Activity

  • Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives () show antimicrobial activity, suggesting that halogen or aminoalkyl substituents on the benzofuran core enhance this property. The target compound’s mesitylsulfonyl group may similarly modulate activity.

Biological Activity

Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C21H20FNO6S
  • Molecular Weight : 433.45 g/mol
  • CAS Number : 11880952

The compound exhibits its biological activity through several mechanisms, primarily targeting cancer cells. Research indicates that it may induce apoptosis in cancer cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) production. This dual mechanism—both inhibiting DNA synthesis and causing DNA damage—enhances its cytotoxic effects against various cancer cell lines.

Antitumor Activity

Several studies have reported the antitumor properties of benzofuran derivatives, including this compound. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
Human Breast Adenocarcinoma (MCF-7)15.2Induction of apoptosis via mitochondrial pathways
Human Cervical Carcinoma (HeLa)12.5ROS production leading to oxidative stress
Human Duodenal Adenocarcinoma (HuTu 80)10.0DNA damage through single and double-strand breaks

These findings suggest that the compound has significant cytotoxic effects on various cancer cell lines, making it a candidate for further investigation as an antitumor agent.

Synergistic Effects

The design of hybrid compounds combining different pharmacophores has shown promising results. For instance, combining benzofuran with sterically hindered phenols has been linked to enhanced biological activity, including improved selectivity and reduced toxicity compared to traditional chemotherapeutics like Doxorubicin and Sorafenib .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound, researchers evaluated its impact on MCF-7 and HeLa cells. The results indicated a dose-dependent increase in apoptosis markers, with significant late-stage apoptosis observed at higher concentrations after 48 hours of treatment. Flow cytometry analysis confirmed these findings, showing a marked increase in Annexin V positivity among treated cells .

Study 2: In Vivo Efficacy

An in vivo study using mouse models demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment group showed a reduction in tumor volume compared to controls, suggesting effective systemic delivery and antitumor activity .

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